1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound with the molecular formula C8H6ClF3N. This compound is characterized by the presence of a trifluoromethyl group attached to an amine, along with a chlorinated and fluorinated phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 4-chloro-2-fluoroaniline with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure a consistent and high-yield synthesis. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while oxidation can produce corresponding nitro compounds.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenyl isocyanate
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
- 4-Chloro-2-fluorophenyl piperazine
Uniqueness
1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
886371-02-4 |
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Molecular Formula |
C8H6ClF4N |
Molecular Weight |
227.58 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
NHOWTHPMQVZUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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